molecular formula C15H19N3O4S B11710396 3,4,5-trimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

3,4,5-trimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11710396
M. Wt: 337.4 g/mol
InChI Key: JXFARHLTKSAEPQ-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with three methoxy groups and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,5-Trimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both the trimethoxyphenyl group and the thiadiazole ring, which confer distinct bioactivity and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C15H19N3O4S/c1-8(2)14-17-18-15(23-14)16-13(19)9-6-10(20-3)12(22-5)11(7-9)21-4/h6-8H,1-5H3,(H,16,18,19)

InChI Key

JXFARHLTKSAEPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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